molecular formula C22H35N3O3S B5437179 1-(4-methylphenyl)sulfonyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide

1-(4-methylphenyl)sulfonyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide

Cat. No.: B5437179
M. Wt: 421.6 g/mol
InChI Key: CLXBKZWDVKGTKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-methylphenyl)sulfonyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonyl group attached to a piperidine ring, which is further substituted with a tetramethylpiperidinyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in chemical research.

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it shows promise as a pharmaceutical, for example, future research could involve further optimization of the structure to improve its potency, selectivity, and safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylphenyl)sulfonyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the piperidine ring, followed by the introduction of the sulfonyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents to minimize impurities in the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylphenyl)sulfonyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperidine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the desired substituent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(4-methylphenyl)sulfonyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)sulfonyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to receptors or other biological molecules, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-4(1H)-quinolinone: This compound shares the sulfonyl group but has a different core structure.

    2-(4-methylsulfonyl phenyl) indole derivatives: These compounds also feature a sulfonyl group and have been studied for their antimicrobial and anti-inflammatory activities.

Uniqueness

1-(4-methylphenyl)sulfonyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide is unique due to the combination of its functional groups and the specific arrangement of atoms. This uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O3S/c1-16-6-8-19(9-7-16)29(27,28)25-12-10-17(11-13-25)20(26)23-18-14-21(2,3)24-22(4,5)15-18/h6-9,17-18,24H,10-15H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXBKZWDVKGTKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CC(NC(C3)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.